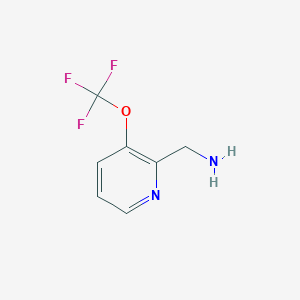

(3-(Trifluoromethoxy)pyridin-2-yl)methanamine

Descripción

(3-(Trifluoromethoxy)pyridin-2-yl)methanamine is a pyridine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a methanamine (-CH₂NH₂) group at the 2-position of the pyridine ring. The trifluoromethoxy group imparts high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry, particularly in the development of ligands for σ-receptors and other central nervous system (CNS) targets, due to its structural similarity to known bioactive molecules .

Propiedades

IUPAC Name |

[3-(trifluoromethoxy)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSWCZMFWRXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of copper-catalyzed reactions to achieve the desired substitution on the pyridine ring . The reaction conditions often include mild temperatures and the use of water as a solvent to facilitate the oxidation process.

Industrial Production Methods

Industrial production of (3-(Trifluoromethoxy)pyridin-2-yl)methanamine may involve large-scale synthesis using similar copper-catalyzed methods. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Trifluoromethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used to achieve substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, amine derivatives, and substituted pyridine compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (3-(Trifluoromethoxy)pyridin-2-yl)methanamine can be achieved through several methods, including nucleophilic substitution reactions and cross-coupling techniques. The trifluoromethoxy group is known to influence the electronic properties of the compound, contributing to its potential biological activities.

Key Synthesis Methods:

- Nucleophilic Substitution : This method uses suitable precursors to introduce the methanamine group onto the pyridine ring.

- Cross-Coupling Reactions : Techniques such as Suzuki or Buchwald-Hartwig coupling can be employed to form carbon-nitrogen bonds, enhancing yields and purity.

Pharmaceutical Industry

Research indicates that compounds containing trifluoromethylpyridine moieties exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably:

- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines, attributed to their ability to inhibit specific enzymes involved in tumor growth.

- Neuropharmacology : Compounds similar to this compound are being explored for their potential in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier.

Agrochemical Applications

This compound is also being investigated for its role in crop protection:

- Pesticidal Properties : Trifluoromethylpyridine derivatives have been utilized in developing agrochemicals aimed at pest control. The unique fluorinated structure enhances the efficacy of these compounds against a range of agricultural pests.

- Herbicides : Some derivatives have been incorporated into herbicide formulations, demonstrating improved selectivity and reduced toxicity to non-target plants.

Case Study: Anticancer Activity

A study highlighted the synthesis of a series of trifluoromethylpyridine derivatives, including this compound, which were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Case Study: Agrochemical Efficacy

In another research project, this compound was tested for its effectiveness as a pesticide against common agricultural pests. The compound demonstrated significant insecticidal activity with lower application rates compared to traditional pesticides, indicating its potential for sustainable agriculture .

Mecanismo De Acción

The mechanism of action of (3-(Trifluoromethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Steric Considerations: Phenoxy-substituted analogs (e.g., [2-(3-fluorophenoxy)pyridin-3-yl]methanamine) exhibit bulkier substituents, which may reduce binding affinity to compact receptor pockets .

Physicochemical Properties

| Property | This compound | [3-(Trifluoromethyl)pyridin-2-yl]methanamine | (3-(Methylthio)pyridin-2-yl)methanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.1 (calculated) | 192.1 | 154.2 |

| LogP (Predicted) | 2.1 | 2.5 | 1.8 |

| Solubility (aq.) | Low | Very low | Moderate |

The trifluoromethoxy group balances lipophilicity and polarity better than -CF₃, making the target compound more soluble than its trifluoromethyl analog .

Actividad Biológica

(3-(Trifluoromethoxy)pyridin-2-yl)methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them suitable candidates for various therapeutic applications. This article explores the biological activity, structure-activity relationships (SAR), and potential therapeutic uses of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H8F3N, with a molecular weight of approximately 177.15 g/mol. The presence of the trifluoromethoxy group at the 3-position of the pyridine ring significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Table 1: Biological Activity Summary

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The trifluoromethoxy group enhances binding affinity to various enzymes, which could be exploited in drug design . For example, structural modifications in similar compounds have shown that electron-withdrawing groups like trifluoromethyl can improve potency against targets such as dihydrofolate reductase (DHFR) and other kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and the introduction of various substituents can significantly alter its potency.

Table 2: Structure-Activity Relationship Insights

Case Studies

Several studies have investigated the biological implications of this compound:

- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development.

- Cancer Cell Line Testing : In vitro tests showed that derivatives of this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting possible anticancer applications .

- Enzyme Interaction Studies : Binding assays revealed that this compound interacts with key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies against metabolic disorders .

Q & A

Basic: What are the established synthetic routes for (3-(Trifluoromethoxy)pyridin-2-yl)methanamine, and how are intermediates purified?

Methodological Answer:

Synthesis typically involves functionalization of pyridine derivatives. A common approach is the nucleophilic substitution of halogenated pyridines with trifluoromethoxy groups, followed by reductive amination or hydrolysis-amination sequences. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridine may undergo substitution using trifluoromethoxy sources (e.g., AgOTf or Cu-mediated reactions). Purification often employs column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from THF/hexane mixtures . Triethylamine is frequently used to scavenge HCl during amination steps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the pyridine ring structure and trifluoromethoxy group ( ~ -55 to -60 ppm). Aromatic protons appear as distinct splitting patterns (e.g., doublets for H-2 and H-6) .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]: 223.068). Isotopic patterns for Cl/Cl (if present in precursors) must be accounted for .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected regioselectivity in cross-coupling reactions) may arise from:

- Impurity Profiles : Trace halogens or residual catalysts (e.g., Pd from Suzuki couplings) can alter reactivity. Use ICP-MS or TLC monitoring to identify contaminants .

- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) influence reaction pathways. Replicate conditions with controlled solvent systems .

- Computational Validation : DFT calculations (e.g., Gaussian09) predict electron density distribution on the pyridine ring, guiding mechanistic interpretations .

Advanced: What strategies optimize the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Store under inert gas (Ar/N) at -20°C in amber vials to prevent photodegradation. The trifluoromethoxy group is hydrolytically stable but sensitive to strong acids/bases .

- Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days. Degradation products (e.g., hydrolyzed methanamine) elute earlier than the parent compound .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

The pyridine-methanamine scaffold is a pharmacophore in kinase inhibitors and GPCR-targeted therapies. Example applications:

- Fragment-Based Drug Design : The amine group serves as a hydrogen-bond donor for target engagement. SAR studies modify the trifluoromethoxy group to enhance lipophilicity (clogP ~2.5) .

- Prodrug Synthesis : The primary amine is acylated or conjugated to improve bioavailability. Example: Conversion to a hydrochloride salt for aqueous solubility (see for analogous derivatives) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., serotonin receptors). The trifluoromethoxy group’s electron-withdrawing effects are parameterized using PM6 semi-empirical methods .

- MD Simulations : GROMACS assesses dynamic stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Advanced: How are crystallographic data for this compound processed to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. SHELXD solves phase problems via dual-space recycling .

- Refinement : SHELXL refines anisotropic displacement parameters. The trifluoromethoxy group’s disorder is modeled using PART instructions, with restraints on bond lengths/angles .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Yield Optimization : Batch vs. flow chemistry (e.g., microwave-assisted reactions) reduces reaction times. Pilot-scale runs in THF/water biphasic systems improve reproducibility .

- Safety : Exothermic amination steps require controlled addition rates (<0.5 mL/min) and inline FTIR monitoring for intermediate trapping .

Advanced: How do researchers validate the compound’s purity for in vivo studies?

Methodological Answer:

- HPLC-MS : Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm). Gradient: 5–95% acetonitrile in 0.1% formic acid. Purity >98% is required for toxicity studies .

- Elemental Analysis : Confirm C, H, N content (±0.3% of theoretical values). Fluorine content is quantified via F NMR using trifluoroacetic acid as an internal standard .

Advanced: What are emerging applications in materials science?

Methodological Answer:

- Coordination Polymers : The pyridine nitrogen coordinates to transition metals (e.g., Cu) to form porous frameworks. BET surface area analysis (N adsorption) characterizes porosity .

- Liquid Crystals : The trifluoromethoxy group’s dipole enhances mesophase stability. Differential scanning calorimetry (DSC) identifies phase transitions (ΔH ~5–10 J/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.